molecular formula C11H16ClNO2 B3105063 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride CAS No. 15182-07-7

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3105063
CAS No.: 15182-07-7
M. Wt: 229.7 g/mol
InChI Key: FLAPAQJBBQBYFD-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is an organic compound with the molecular formula C11H15NO2·HCl. It is a derivative of benzaldehyde, featuring a dimethylaminoethoxy group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the dimethylaminoethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[2-(Dimethylamino)ethoxy]benzoic acid.

    Reduction: 2-[2-(Dimethylamino)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution makes it a valuable precursor for creating more complex aromatic compounds.

Table 1: Common Reactions Involving 2-[2-(Dimethylamino)ethoxy]benzaldehyde Hydrochloride

Reaction TypeDescriptionExample Product
Electrophilic SubstitutionSubstitutes hydrogen on the aromatic ringDerivatives with enhanced activity
CondensationReacts with amines or alcoholsSchiff bases
ReductionReduces aldehyde to alcoholAlcohol derivatives

Pharmacological Studies

Research indicates that this compound exhibits potential pharmacological activities, including antitumor and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and possess antimicrobial effects against various pathogens.

Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives based on this compound, which were tested against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting a pathway for developing new anticancer agents.

Biological Applications

The compound is also explored for its role as a ligand in biological systems. Its dimethylamino group enhances solubility and bioavailability, making it suitable for drug formulation.

Table 2: Biological Activities of Derivatives

DerivativeActivity TypeTarget Organism/Cell Line
Dimethylamino derivative AAntimicrobialE. coli
Dimethylamino derivative BAntitumorHeLa cells

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dimethylaminoethoxy group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Uniqueness

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an aromatic aldehyde, characterized by the presence of a dimethylaminoethoxy substituent on the benzene ring. Its molecular formula is C11H15ClN2O2C_{11}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 232.7 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
  • Hydrogen Bonding : The dimethylaminoethoxy group may engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity towards various biological molecules.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain derivatives demonstrate comparable antioxidant activity to ascorbic acid in DPPH assays.

Antimicrobial Effects

Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further investigation is needed to quantify these effects and understand the underlying mechanisms.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines, such as HeLa cells. The action might be mediated through apoptosis induction or cell cycle arrest at specific phases .

Case Studies

  • Antioxidant Efficacy : A study assessed the radical scavenging activity of several derivatives, including those based on this compound. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models.
  • Anticancer Activity : In a controlled experiment, derivatives were tested for their effects on HeLa cells. Results showed a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .

Data Summary

Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialDisruption of cell membranesPreliminary findings
AnticancerInduction of apoptosis

Research Findings

Recent studies have highlighted the versatility of this compound in biological applications:

  • Synthesis : The compound can be synthesized from readily available starting materials through optimized chemical reactions, ensuring high yields and purity.
  • Biological Interactions : Investigations into its interactions with biological targets reveal promising avenues for therapeutic applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13;/h3-6,9H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPAQJBBQBYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-07-7
Record name Benzaldehyde, 2-[2-(dimethylamino)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15182-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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